molecular formula C20H23N5S2 B5245096 3-amino-1,1-bis(ethylsulfanyl)-6-methyl-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3a,7a-dicarbonitrile

3-amino-1,1-bis(ethylsulfanyl)-6-methyl-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3a,7a-dicarbonitrile

Cat. No.: B5245096
M. Wt: 397.6 g/mol
InChI Key: XJNIDPXCCOSCQA-UHFFFAOYSA-N
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Description

3-amino-1,1-bis(ethylsulfanyl)-6-methyl-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3a,7a-dicarbonitrile is a complex heterocyclic compound that belongs to the pyridine family. Pyridine derivatives are known for their significant clinical diversity and are widely used in medicinal chemistry due to their biological activities . This compound features a unique structure with multiple functional groups, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

The synthesis of 3-amino-1,1-bis(ethylsulfanyl)-6-methyl-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3a,7a-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the pyridinethione derivative, which undergoes further reactions with various reagents such as 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

3-amino-1,1-bis(ethylsulfanyl)-6-methyl-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3a,7a-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the pyridine ring .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and antiviral agent . Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents. Additionally, its unique properties make it useful in industrial applications, such as the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 3-amino-1,1-bis(ethylsulfanyl)-6-methyl-4-phenyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3a,7a-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring can form hydrogen bonds and π-π interactions with proteins, affecting their structure and function . Additionally, the presence of amino and sulfanyl groups allows the compound to participate in redox reactions, influencing cellular processes such as signal transduction and gene expression . These interactions contribute to the compound’s biological activities and therapeutic potential.

Properties

IUPAC Name

3-amino-1,1-bis(ethylsulfanyl)-6-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyridine-3a,7a-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5S2/c1-4-26-20(27-5-2)18(12-21)11-14(3)24-16(15-9-7-6-8-10-15)19(18,13-22)17(23)25-20/h6-11,16,24H,4-5H2,1-3H3,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNIDPXCCOSCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(C2(C=C(NC(C2(C(=N1)N)C#N)C3=CC=CC=C3)C)C#N)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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